4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares the hydroxy and methoxy functional groups.
2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID: Contains the hexahydroquinoline core structure.
N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINECARBOXAMIDE: Similar core structure with different substituents.
Uniqueness
4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H26N2O4S/c1-16-25(28(33)30-19-7-4-3-5-8-19)26(17-10-11-21(31)23(15-17)34-2)27-20(29-16)13-18(14-22(27)32)24-9-6-12-35-24/h3-12,15,18,26,29,31H,13-14H2,1-2H3,(H,30,33) |
InChI Key |
MQOVEVROVZKYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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